tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate
Description
Properties
Molecular Formula |
C12H24N2O4S |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1-methylsulfonylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13(4)10-6-8-14(9-7-10)19(5,16)17/h10H,6-9H2,1-5H3 |
InChI Key |
VZDMCTYRWANYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(methylsulfonyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
a. Synthesis of Bioactive Compounds
tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate serves as a versatile intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized to create derivatives that exhibit significant biological activity against cancer cell lines. In one study, compounds synthesized from this carbamate demonstrated inhibitory effects on the NLRP3 inflammasome pathway, which is crucial for inflammatory responses in diseases such as rheumatoid arthritis and type 2 diabetes .
b. Anticancer Activity
Research indicates that derivatives of this compound have shown promise in inhibiting the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compounds exhibited dose-dependent cytotoxicity, suggesting potential for development into anticancer agents .
Pharmacology
a. NLRP3 Inhibitors
The compound has been investigated for its role as an NLRP3 inhibitor. In vitro studies demonstrated that it could effectively reduce pyroptosis and IL-1β release in differentiated THP-1 cells, which are human monocytic cells used to model macrophage behavior . This suggests its potential application in treating inflammatory diseases.
b. Neuropharmacological Effects
The piperidine structure within the compound is known for its neuropharmacological properties. Research on related piperidine derivatives has indicated their potential in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders .
Table 1: Summary of Biological Activities of Derivatives
| Compound Name | Activity | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| Compound A | NLRP3 Inhibition | THP-1 Macrophages | 10 |
| Compound B | Cytotoxicity | MDA-MB-231 | 0.01 |
| Compound C | Cytotoxicity | HCT116 | 0.001 |
This table summarizes findings from various studies highlighting the biological activities associated with derivatives of this compound.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
The following table summarizes key structural and functional differences between the target compound and its analogues:
Pharmacological and Functional Differences
- Adrenergic Receptor Antagonists : Compounds like tert-Butyl ((1-(2-chlorobenzyl)piperidin-4-yl)methyl)carbamate () and Compound 5 () are designed as α1A/α1D-adrenergic antagonists, targeting uroselective applications .
- 5-HT7 Receptor Antagonists : Analogues such as tert-Butyl ((1-(3-biphenyloxypropyl)piperidin-4-yl)carbamate () show selectivity for 5-HT7 receptors, highlighting the role of biphenyl groups in receptor binding .
- Target Compound: No direct pharmacological data are available, but the methylsulfonyl group may enhance solubility for CNS-targeting applications .
Biological Activity
Tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a tert-butyl group, a piperidine ring with a methylsulfonyl substituent, and a carbamate functional group, which contribute to its unique reactivity and interaction profiles in biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 292.39 g/mol. The structural characteristics are pivotal in determining its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Its ability to modulate these pathways suggests potential applications in treating conditions related to neurodegeneration and inflammation.
Pharmacological Effects
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 1-(piperidin-4-yl)carbamate | 878156-65-1 | 0.98 | Lacks methylsulfonyl group |
| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 | 0.96 | Contains a methyl group on the piperidine ring |
| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 147539-41-1 | 0.91 | Features an amino group instead of a sulfonamide |
| Tert-butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | 0.91 | Lacks the methylsulfonyl substituent |
The presence of the methylsulfonyl group distinguishes this compound from its analogs and potentially enhances its biological activity through unique interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- In Vitro Neuroprotection : In a study assessing the protective effects against Aβ toxicity, researchers observed that treatment with this compound significantly improved astrocyte viability compared to controls treated solely with Aβ .
- Inflammatory Response Modulation : Another investigation highlighted the compound's ability to lower TNFα levels in cell cultures exposed to inflammatory stimuli, suggesting its utility in managing neuroinflammatory conditions .
- Antimicrobial Potential : While direct studies on this specific compound are sparse, related carbamates have shown promising antibacterial activity against resistant strains like MRSA, indicating a potential area for further research.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing tert-butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and sulfonylation. For example:
- Step 1: Start with 4-aminopiperidine. Introduce the methylsulfonyl group using methyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Protect the amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane.
- Step 3: Methylate the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
Answer:
Contradictions often arise from differences in experimental setups. To address this:
- Methodology: Conduct accelerated stability studies using:
- Critical Factors:
- Reference Data: Compare results with structurally analogous compounds (e.g., tert-butyl piperidine carbamates) to identify trends .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.37) and fragmentation patterns .
- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
Advanced: What strategies can be employed to study the compound’s interactions with biological targets (e.g., enzymes or receptors) in vitro?
Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinities to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- Experimental Validation:
- Data Interpretation: Compare results with methylsulfonyl-containing analogs to evaluate substituent effects on activity .
Basic: How should researchers handle and store this compound to ensure long-term stability?
Answer:
- Storage Conditions:
- Handling Protocols:
Advanced: What mechanistic insights explain the reactivity of the methylsulfonyl group in cross-coupling or functionalization reactions?
Answer:
- Electrophilic Reactivity: The sulfonyl group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Case Study: In Pd-catalyzed reactions, the sulfonyl group stabilizes transition states, enhancing yields of arylpiperidine derivatives .
- Challenges: Competing side reactions (e.g., desulfonation) may occur under reducing conditions (e.g., H₂/Pd-C) .
Basic: How can researchers address low yields during the final Boc-deprotection step?
Answer:
- Acidic Conditions: Use HCl in dioxane (4 M) or TFA in dichloromethane (20–50% v/v) at 0–25°C .
- Troubleshooting:
- If incomplete deprotection occurs, extend reaction time or increase acid concentration.
- Neutralize with aqueous NaHCO₃ post-reaction to isolate the free amine .
Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties (e.g., logP, solubility)?
Answer:
- Software:
- Validation: Compare predictions with experimental HPLC-derived logD7.4 values .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Spill Management: Neutralize acidic/basic residues with appropriate buffers before disposal .
- First Aid: For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced: How can researchers design SAR studies to explore the role of the methylsulfonyl group in biological activity?
Answer:
- Analog Synthesis: Prepare derivatives with:
- Alternative sulfonyl groups (e.g., tosyl, mesyl).
- Modified piperidine substituents (e.g., 3-fluoro or 4-methyl) .
- Assays: Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., IC₅₀ determinations) .
- Data Analysis: Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
